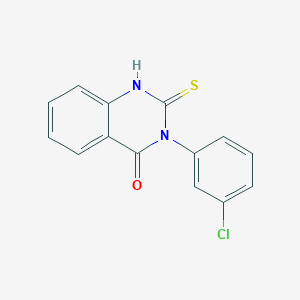

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Descripción general

Descripción

The compound 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one belongs to a broader class of quinazolinone derivatives, recognized for their diverse pharmacological properties. The interest in these compounds stems from their structural versatility, which allows for a wide range of biological activities, making them significant in medicinal chemistry research.

Synthesis Analysis

The synthesis of quinazolinone derivatives involves strategic coupling of precursor molecules, often employing conditions that facilitate the formation of the quinazolinone core. For example, a novel thiadiazole derivative containing quinazolin-4-one moieties was synthesized via the coupling of specific precursors, demonstrating the complexity and versatility in synthesizing these compounds (Mohammed et al., 2020).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the compound's conformation, bonding, and overall molecular architecture. For instance, the crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfanyl]acetate was elucidated, revealing intermolecular interactions and the compound's three-dimensional arrangement (Tien et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including tautomerism, which significantly affects their chemical behavior. The existence of keto-enol tautomerism in certain derivatives, as confirmed by spectroscopic studies, illustrates the dynamic nature of these compounds under different conditions (Mohammed et al., 2020).

Aplicaciones Científicas De Investigación

Application 1: Restoring Colistin Sensitivity in Brucella intermedia

- Methods of Application: The effects of CCCP, an efflux pump inhibitor, on colistin-resistant strains of B. intermedia were evaluated using the broth microdilution method. Genomic analysis was also performed to reveal potential implications of conserved efflux pumps in the CO resistance mechanism .

- Results or Outcomes: A combination of CO and CCCP significantly reduced the CO minimal inhibitory concentration (MIC) of B. intermedia, supporting an efflux pump mechanism. A time kill assay showed a bactericidal effect of the CO–CCCP combination. An inhibitory effect of the CO–CCCP combination was also observed on biofilm formation .

Application 2: Nonlinear Optics

- Summary of the Application: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has potential applications in nonlinear optics. This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

- Results or Outcomes: The static and dynamic polarizability of CPP are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e. 1064.13 nm) .

Application 3: Anticonvulsant and Analgesic Agents

- Summary of the Application: A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .

- Methods of Application: The compounds were evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .

- Results or Outcomes: The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid . Since anticonvulsant drugs are often effective in neuropathic pain management, the antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSTKNFJYVLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351582 | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

CAS RN |

1028-38-2 | |

| Record name | MLS002920161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

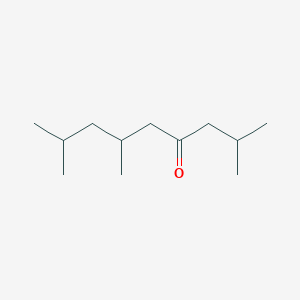

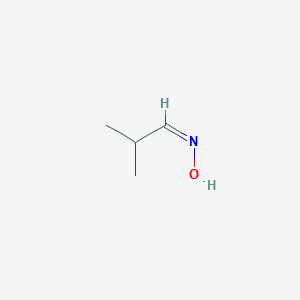

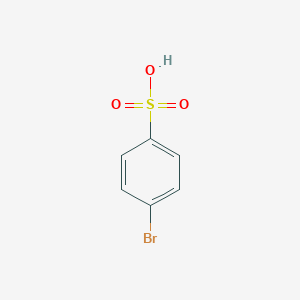

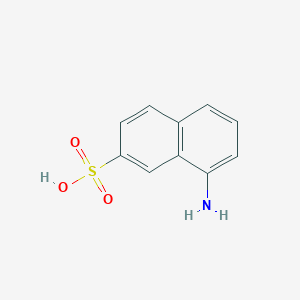

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)